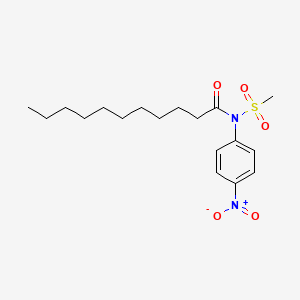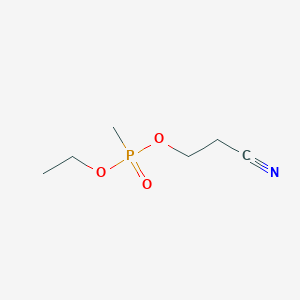
2-Cyanoethyl ethyl methylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanoethyl ethyl methylphosphonate is an organophosphorus compound with the molecular formula C6H12NO3P It is a derivative of phosphonic acid and contains both cyano and ethyl groups attached to the phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl ethyl methylphosphonate typically involves the reaction of ethyl methylphosphonate with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of the phosphonate to the acrylonitrile. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Cyanoethyl ethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl ethyl methylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
2-Cyanoethyl ethyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism by which 2-Cyanoethyl ethyl methylphosphonate exerts its effects involves the interaction of its functional groups with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phosphonate group can form strong bonds with metal ions or enzyme active sites. These interactions can lead to the inhibition of enzyme activity or the stabilization of certain chemical structures.
相似化合物的比较
Similar Compounds
2-Cyanoethyl acrylate: Similar in structure but lacks the phosphonate group.
Diethyl cyanomethylphosphonate: Contains two ethyl groups instead of one ethyl and one methyl group.
Nucleoside phosphoramidites: Used in oligonucleotide synthesis but have different functional groups.
Uniqueness
2-Cyanoethyl ethyl methylphosphonate is unique due to the presence of both cyano and phosphonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
58264-09-8 |
|---|---|
分子式 |
C6H12NO3P |
分子量 |
177.14 g/mol |
IUPAC 名称 |
3-[ethoxy(methyl)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C6H12NO3P/c1-3-9-11(2,8)10-6-4-5-7/h3-4,6H2,1-2H3 |
InChI 键 |
MPWXDSYJVOGXNV-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


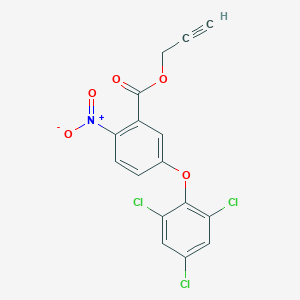
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
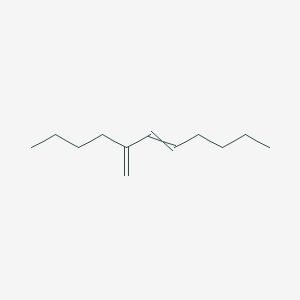

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
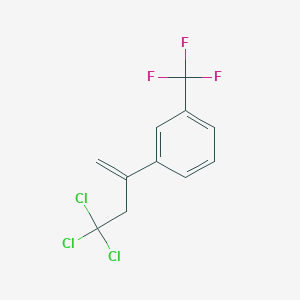
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
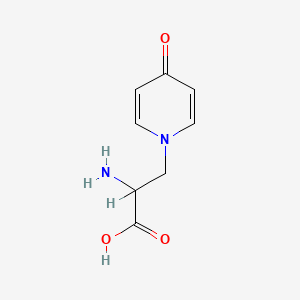
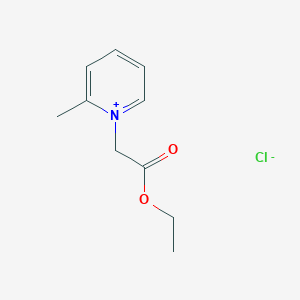
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
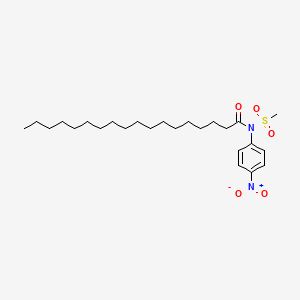
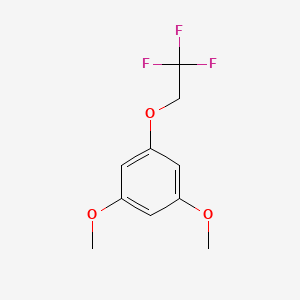
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
